molecular formula C12H11ClIN3O B8687468 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone CAS No. 862728-42-5

4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone

Cat. No.: B8687468
CAS No.: 862728-42-5
M. Wt: 375.59 g/mol
InChI Key: JFPJUZDNEPXUSN-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a chloro and iodo substituent on the pyrrolopyrimidine ring, which is further attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone typically involves multiple steps. One common method includes the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction mixture is then stirred overnight, followed by the addition of a saturated solution of sodium thiosulfate to quench the reaction. The product is filtered, washed with water, and dried under vacuum to obtain 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrrolopyrimidine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Dimethylformamide (DMF): Common solvent for reactions involving pyrrolopyrimidines.

    Sodium thiosulfate: Used to quench iodination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo substituents.

Scientific Research Applications

4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar chemical properties.

    6-Chloro-7-iodo-7-deazapurine: Another

Properties

CAS No.

862728-42-5

Molecular Formula

C12H11ClIN3O

Molecular Weight

375.59 g/mol

IUPAC Name

4-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one

InChI

InChI=1S/C12H11ClIN3O/c13-11-10-9(14)5-17(12(10)16-6-15-11)7-1-3-8(18)4-2-7/h5-7H,1-4H2

InChI Key

JFPJUZDNEPXUSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=C(C3=C2N=CN=C3Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-7-(1,4-dioxaspiro[4.5]dec-8-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (20 g, 47.7 mmol) and 6 N HCl(aq) (60 mL, 360 mmol) in tetrahydrofuran (120 mL) and acetone (600 mL) was stirred at ambient temperature under an atmosphere of nitrogen for 17 hours. The solvent was removed under reduced pressure and 6NHCl(aq) (20 mL), tetrahydrofuran (60 mL), and acetone (300 mL) were added to the mixture. The mixture was stirred at ambient temperature under an atmosphere of nitrogen for 4.5 hour. The solvent was removed under reduced pressure and the yellow colored residue was washed with water to yield 4-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-1-cyclohexanone (12.3 g, 32.7 mmol). RP-HPLC (Hypersil C18, 5 μm, 250×4.6 mm; 25%-100% over 15 min with 0.05 M ammonium acetate, 1 mL/min) Rt 10.20 min.
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Synthesis routes and methods II

Procedure details

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